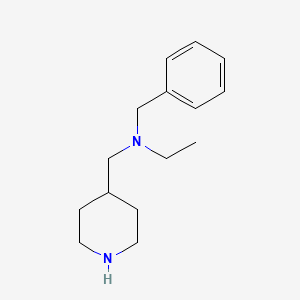

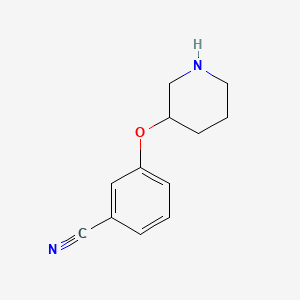

Benzyl-ethyl-piperidin-4-ylmethyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl-ethyl-piperidin-4-ylmethyl-amine is a useful research compound. Its molecular formula is C15H24N2 and its molecular weight is 232.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Structural Analysis

The crystal structure of compounds related to Benzyl-ethyl-piperidin-4-ylmethyl-amine has been a focus in several studies. For instance, the structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine has been determined, revealing important details about the spatial arrangement of its molecular components (Ö. Yıldırım et al., 2006). Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.

2. Crystal Structure and DFT Studies

Crystal structure and Density Functional Theory (DFT) studies have been conducted on similar compounds, like (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine. These studies contribute to the understanding of the electronic properties and potential reactivity of the molecule (N. Kumar et al., 2020).

3. Synthesis and Elaboration

Research has focused on the synthesis and further elaboration of piperidine derivatives, including those related to this compound. For example, a study described the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, offering a route to optically pure piperidines (H. P. Acharya & D. Clive, 2010).

4. Electrochemical Synthesis

An electrochemical approach for synthesizing piperidines, closely related to this compound, has been developed. This process involves anodic C–H activation to generate a benzylic cation, which is then trapped by a nitrogen nucleophile (S. Herold et al., 2018).

5. Catalytic Synthesis

Studies on the catalytic synthesis of benzylamines, including N-benzyl piperidines, provide insights into sustainable methodologies for accessing these structurally significant compounds (T. Yan et al., 2016).

6. Synthesis of Pharmacologically Relevant Piperidines

Research has been conducted on synthesizing pharmacologically interesting piperidines, highlighting the potential medical applications of these compounds (S. Branden et al., 1992).

7. Virtual Screening and Pharmacokinetics

Virtual screening and pharmacokinetic studies on compounds like N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide have been performed to assess their biological activity and potential as therapeutic agents (F. Wang et al., 2011).

8. Interaction with Monoamine Transporters

Studies exploring the interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters provide insights into the neurological implications and potential therapeutic uses of these compounds (R. Kolhatkar et al., 2003).

作用機序

While the specific mechanism of action for Benzyl-ethyl-piperidin-4-ylmethyl-amine is not mentioned in the search results, it’s worth noting that piperidine derivatives have shown activity against different viruses . For example, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

将来の方向性

The future directions for Benzyl-ethyl-piperidin-4-ylmethyl-amine and similar compounds could involve further exploration of their pharmacological applications, given the significant role of piperidine derivatives in the pharmaceutical industry . More research is needed to fully understand their potential uses and mechanisms of action.

特性

IUPAC Name |

N-benzyl-N-(piperidin-4-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-17(12-14-6-4-3-5-7-14)13-15-8-10-16-11-9-15/h3-7,15-16H,2,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHZXUDHPUMGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNCC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)